Nemadectin beta

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

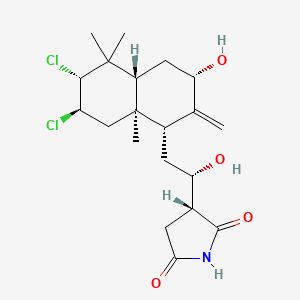

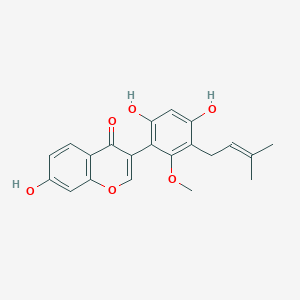

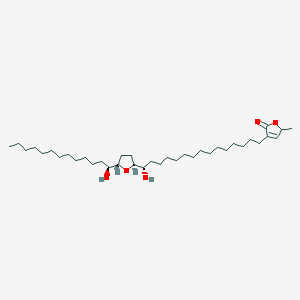

LL-F28249 beta is a milbemycin.

Applications De Recherche Scientifique

Nemadectin Biosynthesis Regulation Nemadectin, produced by Streptomyces cyaneogriseus, is used widely in animal health for insect and helminth control. The regulation of its biosynthesis is crucial for enhancing production. The gene NemR, a LAL-family transcriptional regulator, is essential for nemadectin production. It activates several operons within the biosynthesis gene cluster and its overexpression has been shown to significantly increase nemadectin production (Li et al., 2019).

Gene Disruption and Complementation Disruption and complementation experiments indicate that the gene NemR plays a positive role in nemadectin biosynthesis. Overexpression of NemR leads to a considerable increase in nemadectin production, highlighting its potential in improving antibiotic production (Wu et al., 2020).

Carbon-14 Labeling in Biosynthesis The incorporation of carbon-14 in nemadectin biosynthesis has been explored. This process is important for synthesizing labeled compounds like moxidectin, used in studying ectoparasitic anthelminth effectiveness (Ahmed et al., 1993).

Milbemycins in Multidrug Resistance Studies on nemadectin's family member, milbemycins, have shown potential in reversing multidrug resistance (MDR) in cancer cells. They enhance the sensitivity of resistant cells to chemotherapy drugs, presenting an avenue for cancer treatment research (Gao et al., 2013).

Biotransformation Products The generation of new derivatives through the biotransformation of selected nemadectins has been studied. This process led to unique compounds, including a novel phosphorylated nemadectin, expanding the potential applications of nemadectin derivatives (Fang et al., 2001).

Acaricidal and Nematocidal Activities Two nemadectin congeners isolated from Streptomyces microflavus have shown potent acaricidal and nematocidal activities. These compounds, especially one with a unique 5-membered ring lactone, demonstrate higher effectiveness than known commercial acaricides and nematocides (Yang et al., 2013).

Mutation Breeding of Producing Strain Mutation breeding methods have been employed to enhance the production of nemadectin. UV light treatment and metabolite-induced mutation breeding have led to strains with significantly higher resistance and productivity (Hua, 2008).

Stereochemistry Determination The application of the CD exciton chirality method has helped in determining the absolute configuration of nemadectins. This understanding is vital for the synthesis of specific derivatives and studying their biological activities (Lo et al., 1992).

Genome Sequence Analysis for Production The complete genome sequence of Streptomyces cyaneogriseus ssp. noncyanogenus, the thermotolerant producer of nemadectin, offers insights into the biosynthesis and potential for genetic manipulation to enhance nemadectin production (Wang et al., 2015).

Impact of Mixing and Shear Stress in Fermentation Evaluation of mixing effect and shear stress in different impeller combinations has significant implications for nemadectin fermentation. Understanding these factors can guide the scale-up and optimization of nemadectin production processes (Wang et al., 2020).

Propriétés

Nom du produit |

Nemadectin beta |

|---|---|

Formule moléculaire |

C34H48O8 |

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H48O8/c1-7-21(4)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)12-11-20(3)13-19(2)9-8-10-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-11,14,19,23,25-31,35-36,38H,12-13,15-18H2,1-6H3/b9-8+,20-11+,21-7+,24-10+/t19-,23-,25+,26-,27-,28-,29+,30+,31+,33-,34+/m0/s1 |

Clé InChI |

WDWFRIMNWVDXGF-YQERLSOISA-N |

SMILES isomérique |

C/C=C(\C)/[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |

SMILES canonique |

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)

![methyl 4,6-dideoxy-4-[(2S)-2,4-dihydroxybutanamido]-2-O-methyl-alpha-D-mannopyranoside](/img/structure/B1250550.png)